Isopropyl 3-aminocrotonate
Overview
Description
Isopropyl 3-aminocrotonate is an organic compound with the molecular formula C7H13NO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is particularly significant in the pharmaceutical industry, where it serves as a precursor for various drugs, including antihypertensive agents like nimodipine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl 3-aminocrotonate can be synthesized through the reaction of isopropyl acetoacetate with ammonium acetate. The reaction is typically carried out at elevated temperatures (around 80°C) for a couple of hours. After the reaction, the mixture is treated with saturated sodium bicarbonate solution to neutralize any remaining acids, followed by separation and purification steps to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often obtained through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 3-aminocrotonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield oxo compounds, while reduction can produce saturated amines .
Scientific Research Applications
Isopropyl 3-aminocrotonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is a precursor for the synthesis of antihypertensive drugs like nimodipine and iradipine.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of isopropyl 3-aminocrotonate involves its role as an intermediate in the synthesis of other compounds. In the case of nimodipine, it participates in the formation of the dihydropyridine ring, which is crucial for the drug’s calcium channel blocking activity. The molecular targets and pathways involved include the inhibition of calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
- Ethyl 3-aminocrotonate
- Methyl 3-aminocrotonate
- 3-Aminocrotonic acid isopropyl ester
Comparison: Isopropyl 3-aminocrotonate is unique due to its specific isopropyl ester group, which imparts distinct physical and chemical properties. Compared to its ethyl and methyl counterparts, it has a higher boiling point and different solubility characteristics. These differences make it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
propan-2-yl 3-aminobut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKAGGHNUHZKCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14205-46-0 | |
Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14205-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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